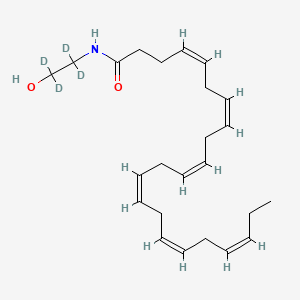

17|A-Estradiol 17-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

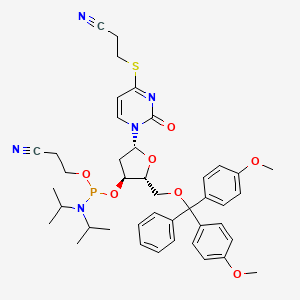

“17|A-Estradiol 17-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)” is a specific estrogen steroid hormone derivative . It is characterized by its estrogenic effects and has demonstrated efficacy in the alleviation of hot flashes and vaginal dryness, commonly experienced by women during menopause .

Aplicaciones Científicas De Investigación

Age-related Chronic Inflammation

17-alpha estradiol (17α-E2), a nonfeminizing estrogen with reduced affinity for the estrogen receptor, has been identified as a potential therapeutic intervention to target age-related chronic inflammation . This chronic inflammatory process affects more male than female individuals and is also involved in early onset of age-related diseases including sarcopenia, neurodegeneration, and metabolic diseases .

Neuroprotection

17α-E2 is the predominant form of estradiol in mouse and rat brains . It has been hypothesized that 17α-E2 could be as effective as 17-beta estradiol (17β-E2) in the protection against oxidative stress, amyloid toxicity, and Parkinson’s and Alzheimer’s diseases . It is considered a good candidate for testing its neuroprotective potential when given to humans .

Metabolic Dysfunction

Treatment with 17α-E2 reduces body weight while extending life span in male mice . However, the physiological mechanisms underlying these effects remain unclear .

Hormone Replacement Therapy

Estrogen is one of the most important female sex hormones, and is indispensable for reproduction . However, hormone replacement therapy might be associated with detrimental side effects, such as increased risk of stroke and breast cancer, raising concerns about its safety .

Alternative Therapies

Tissue-selective and non-classical estrogen analogues have become the focus of interest . The possibility of using selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment is being explored .

Liver Function

Estradiol 17-(β-D-glucuronide) (E 2 17G) is an estrogen metabolite formed in the liver and subsequently excreted in bile . It acts as a substrate of the multidrug resistance protein 2 (MRP2; K m = 75 µM), and through MRP2-mediated transport, functions as a cholestatic agent, decreasing bile flow .

Mecanismo De Acción

Target of Action

Given that it is a derivative of estradiol, it is likely to interact with estrogen receptors, which play a crucial role in numerous physiological processes .

Mode of Action

As a derivative of estradiol, it may bind to estrogen receptors and modulate gene expression .

Biochemical Pathways

Estradiol and its derivatives are known to be involved in a wide range of biological processes, including reproductive physiology, cardiovascular health, bone integrity, cognition, and behavior .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

As a derivative of estradiol, it may have a range of effects depending on the specific tissues and cells where the estrogen receptors are expressed .

Action Environment

Such factors could include pH, temperature, presence of other molecules, and the specific cellular environment .

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-24-11-10-23-22-8-6-18-14-19(35)7-9-20(18)21(22)12-13-31(23,24)4/h7,9,14,21-28,30,35H,6,8,10-13H2,1-5H3/t21-,22-,23+,24+,25+,26+,27+,28-,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKLFSHXKYZPFF-JSQRUJIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747723 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17|A-Estradiol 17-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester) | |

CAS RN |

14364-66-0 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)